molecular formula C21H32N2O2 B6005935 ethyl 3-benzyl-1'-methyl-1,4'-bipiperidine-3-carboxylate

ethyl 3-benzyl-1'-methyl-1,4'-bipiperidine-3-carboxylate

Cat. No. B6005935
M. Wt: 344.5 g/mol
InChI Key: RVGRPIVMHCXBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-benzyl-1'-methyl-1,4'-bipiperidine-3-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a piperidine derivative that has been synthesized through a number of different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for use in laboratory experiments. In

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-1'-methyl-1,4'-bipiperidine-3-carboxylate is not fully understood, but it is believed to act on the dopamine and opioid systems in the brain. It has been shown to increase dopamine release in the nucleus accumbens, a region of the brain associated with reward and addiction. It has also been shown to activate the mu-opioid receptor, which is involved in pain relief and the reward system.
Biochemical and Physiological Effects:
Ethyl 3-benzyl-1'-methyl-1,4'-bipiperidine-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, and to reduce the self-administration of drugs such as cocaine and morphine. It has also been shown to have antidepressant and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-benzyl-1'-methyl-1,4'-bipiperidine-3-carboxylate in laboratory experiments is its potential therapeutic applications. It has been shown to have antinociceptive effects, and to reduce the self-administration of drugs such as cocaine and morphine. Additionally, it has been studied for its potential use in the treatment of depression and anxiety disorders. One limitation of using ethyl 3-benzyl-1'-methyl-1,4'-bipiperidine-3-carboxylate in laboratory experiments is its potential toxicity. It has been shown to have toxic effects on the liver and kidneys in animal models.

Future Directions

There are a number of future directions for research on ethyl 3-benzyl-1'-methyl-1,4'-bipiperidine-3-carboxylate. One area of research could be to further investigate its mechanism of action, in order to better understand how it produces its therapeutic effects. Another area of research could be to investigate its potential use in the treatment of other disorders, such as post-traumatic stress disorder or obsessive-compulsive disorder. Additionally, research could be conducted to develop more potent and selective derivatives of ethyl 3-benzyl-1'-methyl-1,4'-bipiperidine-3-carboxylate, with fewer side effects and greater therapeutic potential.

Synthesis Methods

Ethyl 3-benzyl-1'-methyl-1,4'-bipiperidine-3-carboxylate has been synthesized through a number of different methods, including the reaction of 3-benzyl-1-methylpiperidine-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. Other methods include the reaction of 1-benzyl-3-methylpiperidine-4-carboxylic acid with ethyl chloroformate in the presence of a base, or the reaction of 1-benzyl-3-methylpiperidine-4-carboxylic acid with ethyl chloroformate and triethylamine.

Scientific Research Applications

Ethyl 3-benzyl-1'-methyl-1,4'-bipiperidine-3-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to have antinociceptive effects, meaning it can reduce pain sensitivity. It has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the self-administration of drugs such as cocaine and morphine in animal models. Additionally, it has been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

ethyl 3-benzyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-3-25-20(24)21(16-18-8-5-4-6-9-18)12-7-13-23(17-21)19-10-14-22(2)15-11-19/h4-6,8-9,19H,3,7,10-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGRPIVMHCXBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C2CCN(CC2)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-benzyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxylate

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